4-(2-chloro-4-fluorobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
The compound 4-(2-chloro-4-fluorobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide features a benzothiadiazine-3-one core fused to a benzene ring, with two distinct substituents: a 2-chloro-4-fluorobenzyl group at position 4 and a 4-ethoxyphenyl moiety at position 2. This structural framework is common in medicinal chemistry for targeting enzymes or receptors, where the chloro-fluoro and ethoxy groups may influence binding affinity, metabolic stability, and selectivity.
Properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]-2-(4-ethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O4S/c1-2-30-18-11-9-17(10-12-18)26-22(27)25(14-15-7-8-16(24)13-19(15)23)20-5-3-4-6-21(20)31(26,28)29/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJYHSFGWXFFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-chloro-4-fluorobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzo[e][1,2,4]thiadiazin core.
- Substituents including chloro and fluoro groups which enhance its reactivity and biological profile.
- An ethoxyphenyl moiety that may influence its pharmacokinetic properties.
Anticancer Properties
Recent studies have indicated that similar compounds in the same class exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown to inhibit specific cancer cell lines through various mechanisms:
- Mechanism of Action : The compound may interfere with cellular proliferation pathways by inhibiting key enzymes involved in tumor growth. For example, it has been suggested that compounds with similar structures can act as histone deacetylase (HDAC) inhibitors, leading to apoptosis in cancer cells .
- Case Study : In vitro assays demonstrated that related compounds exhibited IC50 values in the low micromolar range against various solid tumor cell lines, highlighting their potential as lead compounds for further development .
Neuroprotective Effects
Research into the neuroprotective effects of related compounds suggests that they may offer benefits in neurological disorders:
- Mechanism of Action : The compound's interaction with neurotransmitter systems has been studied. For example, it has been shown to upregulate neurosteroids and modulate neurotransmitter levels in animal models of epilepsy .
- Case Study : In zebrafish models induced with seizures, compounds structurally related to the target molecule demonstrated significant neuroprotective effects by scavenging reactive oxygen species and regulating neurochemical profiles .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyl and ethoxy groups can significantly alter its potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Enhances binding affinity to target enzymes |
| Fluoro Group | Increases metabolic stability |
| Ethoxy Group | Improves solubility and bioavailability |
Comparison with Similar Compounds
Research Findings and Key Insights
Substituent Position Effects :
- Ortho-chloro substitution (target compound) may restrict rotational freedom, favoring entropic gains in binding pockets compared to para-substituted analogues () .
- Fluorine at para-position ( and target compound) enhances metabolic stability by resisting CYP450 oxidation .
Benzothiazine () exhibits reduced hydrogen-bonding capacity, limiting utility in targets requiring polar interactions .
Alkoxy vs. Sulfur Groups :
- Ethoxy (target) and methoxy () groups balance lipophilicity and solubility, while methylsulfanyl () prioritizes lipophilicity, favoring CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
